(2S,4R)-2-(hydroxymethyl)piperidin-4-ol
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Overview
Description
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring, a common structural motif in many natural and synthetic compounds, with hydroxymethyl and hydroxyl groups attached at specific positions, giving it unique stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(hydroxymethyl)piperidin-4-ol typically involves the use of chiral starting materials and stereoselective reactions. One common method is the reduction of (2S,4R)-4-hydroxyproline, which can be achieved through catalytic hydrogenation or other reduction techniques. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-2-(hydroxymethyl)piperidin-4-ol
- (2R,4R)-2-(hydroxymethyl)piperidin-4-ol
- (2R,4S)-2-(hydroxymethyl)piperidin-4-ol
Uniqueness
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for applications requiring precise chiral control.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2S,4R)-2-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-6(9)1-2-7-5/h5-9H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
ZIAMNCSCLHKWGP-NTSWFWBYSA-N |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)CO |
Canonical SMILES |
C1CNC(CC1O)CO |
Origin of Product |
United States |
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